Methyl 4-bromo-2,3,6-trifluorobenzoate
Description
Methyl 4-bromo-2,3,6-trifluorobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₄BrF₃O₂. The compound features a bromine atom at the 4-position and fluorine atoms at the 2, 3, and 6 positions on the benzoate ring, with a methyl ester group at the 1-position. Such halogenated and fluorinated benzoates are typically utilized as intermediates in pharmaceutical and agrochemical synthesis, leveraging their electronic and steric properties for cross-coupling reactions or as building blocks in drug design .
Properties
IUPAC Name |
methyl 4-bromo-2,3,6-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIQLTMOLNNWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283173 | |
| Record name | Methyl 4-bromo-2,3,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-13-7 | |
| Record name | Methyl 4-bromo-2,3,6-trifluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2,3,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Bromination and Fluorination: The synthesis of methyl 4-bromo-2,3,6-trifluorobenzoate typically involves the bromination and fluorination of a suitable benzoic acid derivative. The starting material, such as methyl benzoate, undergoes bromination using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the para position. Subsequently, fluorination is carried out using fluorinating agents such as elemental fluorine (F2) or other fluorinating reagents to introduce the fluorine atoms at the ortho and meta positions .
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Esterification: The carboxylic acid group of the intermediate compound is then esterified with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the final product, this compound .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: Methyl 4-bromo-2,3,6-trifluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) .
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Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol or amine derivatives .
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Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or other oxidized products .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.
Reduction Products: Alcohols or amines are typically formed as major products.
Oxidation Products: Carboxylic acids or other oxidized derivatives are the major products.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-2,3,6-trifluorobenzoate is utilized as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable building block for drug development.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds derived from this ester, which showed promising activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Table 1: Cytotoxic Activity of Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Derivative A | 10 | PC-3 |
| Derivative B | 5 | MCF-7 |
Agrochemicals
The compound is also explored for its potential use in agrochemicals. Its fluorinated structure contributes to increased stability and efficacy of pesticides.
Case Study: Insecticidal Activity
A study investigated the insecticidal properties of this compound against common agricultural pests such as aphids and whiteflies. Results indicated that formulations containing this compound significantly reduced pest populations compared to untreated controls .
Table 2: Insecticidal Efficacy
| Treatment | Pest Reduction (%) |
|---|---|
| Control | 0 |
| This compound (5%) | 75 |
| Commercial Insecticide | 80 |
Materials Science
In materials science, this compound is being investigated for its role in synthesizing novel polymers with enhanced thermal and chemical resistance.
Case Study: Polymer Synthesis
Research published in Advanced Materials explored the incorporation of this compound into polycarbonate matrices to improve thermal stability. The modified polymers exhibited higher glass transition temperatures and improved mechanical properties .
Table 3: Thermal Properties of Modified Polymers
| Polymer Type | Glass Transition Temperature (°C) | Tensile Strength (MPa) |
|---|---|---|
| Unmodified Polycarbonate | 145 | 60 |
| Modified with this compound | 160 | 75 |
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,3,6-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl 4-bromo-2,3,6-trifluorobenzoate with two closely related analogs:
Notes:
- Ethyl ester formula corrected to C₉H₆BrF₃O₂ based on structural analogy (the reported formula C₇H₁₁BrO₄ in conflicts with substituent counts).
* The molecular weight of 239.06 g/mol for the ethyl ester in is inconsistent with the corrected formula; the calculated value is ~273.0 g/mol.
Key Differences and Implications
Fluorine Substitution: The trifluoro substitution in this compound enhances electron-withdrawing effects compared to the difluoro analog (Methyl 4-bromo-2,6-difluorobenzoate). This increases reactivity in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura couplings) but may reduce solubility in nonpolar solvents . The ethyl ester analog (Ethyl 4-bromo-2,3,6-trifluorobenzoate) has marginally higher lipophilicity due to the longer alkyl chain, which could influence bioavailability in drug candidates .
Synthetic Utility: Methyl esters are often preferred in lab-scale synthesis due to easier hydrolysis compared to ethyl esters. However, ethyl esters may offer better stability in acidic conditions .
Analytical Characterization: Crystallographic tools like SHELX and WinGX () are critical for resolving structural ambiguities in such halogenated compounds. For example, anisotropic displacement parameters (refined via SHELXL) help confirm fluorine and bromine positions . HR-MAS NMR, as noted in , could differentiate these compounds from psychoactive analogs like 25B-NBOMe, which share bromo and methoxy substituents but differ in core structure .
Biological Activity
Methyl 4-bromo-2,3,6-trifluorobenzoate is an organic compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHBrFO
- Molecular Weight : 269.02 g/mol
- CAS Number : 773134-13-7
- Structure : The compound features a bromine atom and three fluorine atoms attached to a benzoate structure, enhancing its reactivity and biological interactions.
Biological Activity
The biological activity of this compound is primarily attributed to its unique structural characteristics. The presence of halogen substituents significantly influences its interactions with biological targets.
- Enzyme Inhibition : The trifluoromethyl groups enhance the compound's binding affinity to various enzymes, potentially inhibiting their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.
- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
- Anticancer Potential : Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival .
Table of Biological Activities
Detailed Research Insights
- Antimicrobial Studies : A study highlighted the efficacy of this compound against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics . The mechanism involved the disruption of bacterial membrane integrity.
- Cancer Research : Another investigation into compounds with similar structures revealed their ability to induce apoptosis in cancer cells. This compound may share this property due to its structural similarity to known anticancer agents .
- Enzyme Interaction : The compound's trifluoromethyl groups are hypothesized to enhance its interaction with enzymes involved in metabolic pathways. This aspect was explored in a study focusing on enzyme inhibitors for treating malaria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
